Cas no 162791-23-3 (11-Azaartemisinin)

11-Azaartemisinin 化学的及び物理的性質
名前と識別子
-
- 11-Azaartemisinin
- (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-3,6,9-triMethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one
- (1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.0?,??.0?,??]hexadecan-10-one
- (1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- (1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- 162791-23-3
-
- インチ: InChI=1S/C15H23NO4/c1-8-4-5-11-9(2)12(17)16-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3,(H,16,17)/t8?,9-,10?,11?,13?,14+,15?/m1/s1
- InChIKey: LSHOKYZGSIIBMK-FJAJAOGTSA-N
- ほほえんだ: CC1CCC2C(C(=O)NC3C24C1CCC(O3)(OO4)C)C
計算された属性
- せいみつぶんしりょう: 281.16270821g/mol
- どういたいしつりょう: 281.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 0
- 複雑さ: 455
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 56.8Ų
11-Azaartemisinin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-208842-1mg |
11-Azaartemisinin, |
162791-23-3 | 1mg |
¥2708.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208842-1 mg |
11-Azaartemisinin, |
162791-23-3 | 1mg |
¥2,708.00 | 2023-07-11 | ||
TRC | A794900-1mg |
11-Azaartemisinin |
162791-23-3 | 1mg |
$ 173.00 | 2023-04-19 | ||
TRC | A794900-10mg |
11-Azaartemisinin |
162791-23-3 | 10mg |
$ 1355.00 | 2023-04-19 |
11-Azaartemisinin 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
11-Azaartemisininに関する追加情報
11-Azaartemisinin (CAS No. 162791-23-3): A Promising Antimalarial Compound
11-Azaartemisinin, a derivative of the well-known antimalarial drug artemisinin, has garnered significant attention in the scientific community due to its potential as a novel therapeutic agent. With the CAS registry number 162791-23-3, this compound represents a promising advancement in the fight against malaria and other parasitic infections. Recent studies have highlighted its unique chemical properties and enhanced biological activity compared to traditional artemisinin-based compounds.
The synthesis of 11-Azaartemisinin involves a series of intricate chemical transformations that aim to optimize its pharmacokinetic profile and bioavailability. Researchers have employed advanced organic synthesis techniques, including ring-opening reactions and stereo-selective synthesis, to achieve high-purity 162791-23-3. These methods not only ensure the compound's stability but also pave the way for large-scale production, making it more accessible for clinical trials and eventual therapeutic use.
One of the most compelling aspects of 11-Azaartemisinin is its enhanced potency against *Plasmodium falciparum*, the primary causative agent of severe malaria. Studies conducted in vitro have demonstrated that CAS No. 162791-23-3 exhibits superior efficacy compared to conventional artemisinin derivatives, with lower IC50 values indicating stronger antiparasitic activity. This improved efficacy is attributed to the compound's ability to more effectively target heme polymerization, a critical step in the parasite's life cycle.
Moreover, recent research has explored the potential of 162791-23-3 in combating drug-resistant strains of *Plasmodium*. With the emergence of artemisinin-resistant malaria in Southeast Asia, there is an urgent need for new antimalarial agents that can overcome resistance mechanisms. Preliminary findings suggest that CAS No. 162791-23-3 may possess unique resistance-breaking properties, making it a valuable candidate for future antimalarial therapies.
The pharmacokinetic profile of CAS No. 162791-23-3 has also been extensively studied. Preclinical studies in animal models have revealed favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. These findings are particularly encouraging as they suggest that CAS No. 162791-23-3 may have improved bioavailability compared to traditional artemisinin derivatives, reducing the need for frequent dosing and enhancing patient compliance.
In addition to its antimalarial properties, recent investigations have explored the potential of CAS No. 162791-23-3 in other therapeutic areas. For instance, studies have shown that this compound exhibits anti-inflammatory and antioxidant activities, which could make it useful in treating conditions such as neurodegenerative diseases and cardiovascular disorders. These findings underscore the versatility of CAS No. 1627944444444444444444
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